1-Cyclopropyl-3-nitro-1H-pyrazole

Lipophilicity Drug design Physicochemical property prediction

1-Cyclopropyl-3-nitro-1H-pyrazole is an N-substituted nitropyrazole heterocycle (C₆H₇N₃O₂, MW 153.14) bearing a cyclopropyl group at the N1 position and a nitro group at the C3 position of the pyrazole ring. It is commercially available as a research chemical with typical purity specifications of ≥97% and is stored at ambient temperature.

Molecular Formula C6H7N3O2
Molecular Weight 153.14
CAS No. 1240579-10-5
Cat. No. B3032205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-nitro-1H-pyrazole
CAS1240579-10-5
Molecular FormulaC6H7N3O2
Molecular Weight153.14
Structural Identifiers
SMILESC1CC1N2C=CC(=N2)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O2/c10-9(11)6-3-4-8(7-6)5-1-2-5/h3-5H,1-2H2
InChIKeyHSFQRBCNMTWGGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-3-nitro-1H-pyrazole (CAS 1240579-10-5) — Core Physicochemical Identity and Procurement Baseline


1-Cyclopropyl-3-nitro-1H-pyrazole is an N-substituted nitropyrazole heterocycle (C₆H₇N₃O₂, MW 153.14) bearing a cyclopropyl group at the N1 position and a nitro group at the C3 position of the pyrazole ring . It is commercially available as a research chemical with typical purity specifications of ≥97% and is stored at ambient temperature [1]. The compound belongs to the broader class of 3-nitropyrazole scaffolds that have been explored as pharmacophoric elements in CCR5 antagonists and kinase inhibitors [2]. Its predicted physicochemical profile — including a LogP of approximately 1.65 and a predicted boiling point of 303 ± 15 °C — distinguishes it from simpler N-alkyl analogs and positions it as a compact, lipophilic building block for medicinal chemistry and agrochemical discovery programs [3].

Why N1-Alkyl-3-nitropyrazole Analogs Cannot Be Interchanged with 1-Cyclopropyl-3-nitro-1H-pyrazole in Discovery Pipelines


The N1 substituent on a 3-nitropyrazole scaffold is not a passive placeholder; it governs lipophilicity, metabolic vulnerability, and conformational pre-organization [1]. Replacing the cyclopropyl group of 1-cyclopropyl-3-nitro-1H-pyrazole with a methyl or ethyl group yields compounds with a LogP approximately 0.8 units lower and a boiling point 50–60 °C lower, altering both partitioning behavior and thermal handling characteristics . Furthermore, the cyclopropyl ring introduces conformational constraint and reduces susceptibility to CYP450-mediated oxidation relative to linear alkyl chains — a class-level advantage documented across cyclopropyl-containing drug candidates [2]. For programs that have optimized a lead series around the cyclopropyl-3-nitropyrazole motif, substituting a simpler N-alkyl analog risks confounding SAR, degrading metabolic stability, and invalidating pharmacokinetic predictions built on the cyclopropyl scaffold.

Quantitative Differentiation Evidence for 1-Cyclopropyl-3-nitro-1H-pyrazole Versus Its Closest N1-Substituted and Regioisomeric Analogs


LogP Differential: Cyclopropyl Imparts ~0.8 Log Unit Lipophilicity Gain Over the N1-Methyl Analog

The predicted LogP of 1-cyclopropyl-3-nitro-1H-pyrazole is approximately 1.65, compared with 0.85 for the N1-methyl derivative 1-methyl-3-nitropyrazole (CAS 54210-32-1) [1]. This difference of ~0.8 log units reflects the greater hydrophobic surface area and reduced hydrogen-bonding potential of the cyclopropyl substituent compared to a methyl group. The magnitude of this difference is sufficient to alter predicted membrane permeability and plasma protein binding in a meaningful way for lead optimization. No experimental LogP for 1-ethyl-3-nitropyrazole was located; however the trend of increasing LogP with larger N-alkyl groups is well-established.

Lipophilicity Drug design Physicochemical property prediction

Boiling Point Elevation: Cyclopropyl Raises BP by ~50–60 °C Relative to N1-Methyl and N1-Ethyl Analogs

The predicted boiling point of 1-cyclopropyl-3-nitro-1H-pyrazole is 303.0 ± 15.0 °C , substantially higher than the 244.4 °C reported for 1-methyl-3-nitropyrazole and the 252.5 °C predicted for 1-ethyl-3-nitropyrazole . This ~50–60 °C elevation is attributed to the increased molecular weight and the greater polarizability of the cyclopropyl ring relative to linear alkyl chains. The higher boiling point has practical implications for purification by distillation, for thermal stability during formulation, and for storage classification under ICH guidelines.

Thermal property Purification Formulation

Regioisomeric Precision: 3-Nitro vs. 4-Nitro Substitution Dictates Electronic Landscape and Synthetic Reactivity

1-Cyclopropyl-3-nitro-1H-pyrazole (CAS 1240579-10-5) and its 4-nitro regioisomer (CAS 1240568-16-4) share identical molecular formula (C₆H₇N₃O₂) and molecular weight (153.14) . However, the nitro group position profoundly alters the electronic distribution: in the 3-nitro isomer the electron-withdrawing nitro group is conjugated with the pyridine-like N2 nitrogen, whereas in the 4-nitro isomer the nitro group is cross-conjugated with both ring nitrogens. This positional difference affects the pKa of the conjugate acid, the reduction potential of the nitro group, and the regioselectivity of further functionalization reactions on the pyrazole ring. The 3-nitro isomer places the nitro group at a position susceptible to the thermally induced [1,5]-sigmatropic rearrangement to 5-nitro-1H-pyrazole, as established by DFT computational studies [1].

Regioisomerism Electronic effect Nitro group positioning

Cyclopropyl as a Metabolic Shield: Reduced CYP450 Oxidative Liability Compared with N1-Methyl and N1-Ethyl

Although direct microsomal stability data comparing 1-cyclopropyl-3-nitro-1H-pyrazole with its N1-methyl and N1-ethyl analogs are not publicly available, the cyclopropyl group has a well-established class-level advantage in medicinal chemistry: it reduces the rate of cytochrome P450-mediated oxidation relative to simple alkyl chains [1]. The cyclopropyl C–H bonds are stronger (higher bond dissociation energy) than the corresponding secondary C–H bonds in ethyl or isopropyl groups, making them less susceptible to hydrogen-atom abstraction by CYP enzymes. In the context of GNE-6688, a structurally related ITK inhibitor containing both a cyclopropyl-fused and a nitropyrazole fragment, the cyclopropane ring occupies a lipophilic pocket and contributes to the compound's favorable metabolic profile [2]. This class-level inference supports the expectation that 1-cyclopropyl-3-nitro-1H-pyrazole should exhibit superior metabolic stability compared to its N1-methyl and N1-ethyl counterparts, though direct experimental confirmation is needed.

Metabolic stability Cyclopropyl bioisostere CYP450 oxidation

N-Substituted Pyrazole Motif in CCR5 Antagonism: Cyclopropyl as a Privileged Substituent in Antiviral Chemotypes

A 2010 study by Lemoine et al. at Roche demonstrated that the introduction of N-substituted pyrazoles into a CCR5 antagonist series substantially increased antiviral activity in both enzymatic and cell-based viral replication assays [1]. Separately, a patent by Zhang Huili et al. (WO2016/062293A1) describes 4,4-difluoro adamantane formamide derivatives incorporating N-cyclopropyl-nitropyrazole fragments, with preliminary pharmacological screening indicating CCR5 antagonist activity suitable for treating HIV infection, asthma, rheumatoid arthritis, and COPD [2]. While the specific IC₅₀ or Ki of 1-cyclopropyl-3-nitro-1H-pyrazole itself against CCR5 is not disclosed in the public domain, its structural motif appears in multiple patent families targeting this receptor, suggesting it represents a privileged fragment for CCR5 antagonist design.

CCR5 antagonist Antiviral HIV

DFT-Computed Rearrangement Liability: The 3-Nitro Isomer's Unique Thermal Isomerization Pathway

A DFT computational study published in Chemistry of Heterocyclic Compounds (2020) established that 3-substituted 1-nitro-1H-pyrazoles — a class that includes 1-cyclopropyl-3-nitro-1H-pyrazole — can undergo a two-step [1,5]-sigmatropic rearrangement to the corresponding 5-nitro-1H-pyrazoles under thermal conditions [1]. The first step is a [1,5]-sigmatropic NO₂ shift, followed by a [1,5]-sigmatropic proton shift. This mechanistic insight is specific to the 3-nitro substitution pattern and does not apply to 4-nitro regioisomers. Knowledge of this pathway is critical for any synthetic process involving elevated temperatures, as inadvertent isomerization could generate a mixture of regioisomers and confound biological assay results.

DFT computation Nitro migration Thermal stability

Validated Procurement and Deployment Scenarios for 1-Cyclopropyl-3-nitro-1H-pyrazole Based on Quantitative Evidence


CCR5 Antagonist Lead Optimization — Cyclopropyl-Nitropyrazole Fragment as a Privileged Starting Point

Discovery teams pursuing small-molecule CCR5 antagonists for HIV or inflammatory disease should prioritize 1-cyclopropyl-3-nitro-1H-pyrazole as a key intermediate or fragment. The N-substituted pyrazole motif was shown to substantially increase antiviral activity in the Roche CCR5 series [1], and patent filings explicitly incorporate cyclopropyl-nitropyrazole substructures in CCR5-active chemotypes . The ~0.8 LogP advantage of the cyclopropyl analog over the N1-methyl derivative supports its use when target product profiles demand balanced permeability and solubility.

Kinase Inhibitor Fragment-Based Design — Cyclopropyl as a Conformational and Metabolic Anchor

The structural precedent of GNE-6688 — a potent ITK inhibitor incorporating a cyclopropane-fused and nitropyrazole-containing architecture — validates the cyclopropyl-3-nitropyrazole fragment for kinase drug discovery [1]. The cyclopropyl ring serves dual purposes: it imposes conformational restriction that can pre-organize the ligand for target binding, and it reduces oxidative metabolic liability relative to flexible alkyl chains . Medicinal chemists advancing kinase hits to leads should consider this scaffold when SAR reveals a lipophilic pocket adjacent to the hinge-binding motif.

Agrochemical Discovery — Leveraging Lipophilicity and Thermal Robustness for Crop Protection Leads

The elevated boiling point (303 °C vs. 244–252 °C for N-alkyl analogs) [1] and increased LogP (1.65 vs. 0.85) position 1-cyclopropyl-3-nitro-1H-pyrazole as a candidate building block for agrochemical scaffolds requiring thermal stability during formulation and enhanced leaf penetration. Pyrazole carboxamides are a well-precedented class of fungicides (e.g., Bayer patent families) , and the cyclopropyl substituent can provide a point of differentiation in crowded IP space.

Academic Synthetic Methodology — Testing Regioselective C–H Functionalization on a Cyclopropyl-Bearing Heterocycle

The demonstrated tolerance of the cyclopropyl unit on pyrazoles under palladium-catalyzed direct arylation conditions [1] makes 1-cyclopropyl-3-nitro-1H-pyrazole an attractive substrate for developing new C–H activation methods. The electron-withdrawing nitro group at C3 activates the ring for nucleophilic aromatic substitution and can direct metalation to C5 or C4, while the cyclopropyl group serves as an internal reporter for reaction conditions that might otherwise induce ring-opening. The availability of the 4-nitro regioisomer further enables direct comparative studies of regiochemical outcomes.

Quote Request

Request a Quote for 1-Cyclopropyl-3-nitro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.